molecular formula C17H20N6O2 B12180222 N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12180222
M. Wt: 340.4 g/mol
InChI Key: URQZLJRHRBVHSK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a triazolopyridazine moiety, and a piperidine carboxamide group, making it a subject of study for its chemical properties and biological activities.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H20N6O2/c1-12-19-20-15-6-7-16(21-23(12)15)22-8-2-4-13(11-22)17(24)18-10-14-5-3-9-25-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,18,24)

InChI Key

URQZLJRHRBVHSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the triazolopyridazine core. The final step involves the coupling of the piperidine-3-carboxamide with the triazolopyridazine intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The triazolopyridazine moiety is particularly important for its binding affinity to these targets, while the furan and piperidine groups contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Biological Activity

N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine core linked to a triazolo-pyridazine moiety and a furan substituent, which may contribute to its pharmacological properties.

  • Molecular Formula : C17H20N6O2
  • Molecular Weight : 340.4 g/mol
  • IUPAC Name : N-(furan-2-ylmethyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects:

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound is yet to be fully elucidated but is hypothesized to be influenced by its ability to interact with DNA and inhibit cancer cell proliferation.

2. Antimicrobial Activity

The presence of furan and triazole rings in the structure may enhance the compound's ability to act against bacterial strains. Preliminary tests suggest that similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. CNS Activity

Compounds with piperidine structures often exhibit neuropharmacological effects. Some studies suggest that derivatives can modulate neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. The specific neuroactivity of this compound requires further investigation but aligns with the pharmacological profiles of related heterocycles.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Chahal et al. (2023)Investigated COX-II inhibitors and highlighted the potential anti-inflammatory properties of similar compounds, suggesting a pathway for further exploration in this compound's activity against inflammatory diseases.
Eren et al. (2022)Reported on the synthesis and biological screening of various heterocycles including triazoles which showed promising anticancer activity; findings support further testing of this compound in similar assays.
Liaras et al. (2014)Discussed the antibacterial properties of thiazole derivatives; while not directly related, it indicates potential for antimicrobial activity in structurally similar compounds.

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